molecular formula C15H19NO2 B7494623 2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide

2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide

Cat. No. B7494623
M. Wt: 245.32 g/mol
InChI Key: LTIOHEJGSOANFJ-UHFFFAOYSA-N
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Description

2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CP-544326 and has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide involves the inhibition of the activity of the enzyme phosphodiesterase 4 (PDE4). This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many biochemical pathways. By inhibiting PDE4, this compound increases the levels of cAMP, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide include anti-inflammatory effects, anti-tumor effects, and neuroprotective effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to protect neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide in lab experiments is its well-characterized mechanism of action. This allows researchers to study the effects of this compound on specific biochemical pathways and cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide could focus on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the effects of this compound on other biochemical pathways and cellular processes. Finally, the development of more efficient synthesis methods for this compound could also be an area of future research.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide involves a multi-step process. The first step involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with sodium hydride to form the sodium salt, which is then reacted with 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid to form the final product.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(10-11-4-1-2-5-11)16-13-6-3-7-14-12(13)8-9-18-14/h1,4,8-9,11,13H,2-3,5-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIOHEJGSOANFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)NC(=O)CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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